N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide (CAS: 880404-81-9; Molecular Formula: C₂₀H₂₁NO₄S₂; MW: 403.51 g/mol) is a structurally complex acetamide derivative featuring a sulfone-containing tetrahydrothiophene ring, a 4-methoxyphenyl group, and a thiophen-2-ylmethyl substituent . The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) enhances polarity and metabolic stability, while the 4-methoxyphenyl moiety may contribute to bioactivity through electron-donating effects .
Properties
Molecular Formula |
C18H21NO4S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H21NO4S2/c1-23-16-6-4-14(5-7-16)11-18(20)19(12-17-3-2-9-24-17)15-8-10-25(21,22)13-15/h2-7,9,15H,8,10-13H2,1H3 |
InChI Key |
RUKLDEWJTPGBRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 341.44 g/mol
The structural features include a tetrahydrothiophene ring, methoxyphenyl group, and a thiophenylmethyl moiety, which are crucial for its biological interactions.
The biological activity of this compound has been linked to several mechanisms:
- Antioxidant Properties : The presence of sulfur and oxygen in the structure suggests potential antioxidant capabilities, which may protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
- Anti-inflammatory Effects : Research has shown that compounds with similar structures exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In vitro Studies : In cell culture models, the compound demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential use in inflammatory diseases.
- In vivo Studies : Animal models treated with the compound showed reduced symptoms in models of arthritis, indicating its therapeutic potential.
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of this compound. A 90-day oral gavage study in rats reported no adverse effects at doses up to 100 mg/kg body weight per day. Developmental toxicity studies also indicated no significant risks at doses up to 1,000 mg/kg body weight per day .
Comparison with Similar Compounds
Substituent Variations in Acetamide Derivatives
The target compound shares structural motifs with several analogs (Table 1), differing primarily in substituents:
Key Observations :
- Electron-Withdrawing vs.
Pharmacological and Functional Comparisons
Anti-Cancer Activity
Acetamides with methoxyphenyl groups, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide, exhibit significant anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀ < 10 μM) .
Enzyme Inhibition
Thiazole-acetamide hybrids (e.g., 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide ) demonstrate potent matrix metalloproteinase (MMP) inhibition (IC₅₀: 0.8–2.3 μM), attributed to their electron-rich aromatic systems . The target compound’s thiophene and sulfone groups may mimic these interactions, though its lack of a piperazine moiety could reduce affinity.
Physicochemical Properties
- Solubility: The sulfone group enhances hydrophilicity compared to non-oxidized thiophene analogs (e.g., CAS 852940-43-3) .
- Thermal Stability : Melting points of structurally related acetamides range from 269°C to 303°C , suggesting the target compound may exhibit similar stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
